molecular formula C8H8BrNO2 B13985501 8-Bromo-3,4-dihydro-1H-pyrano[4,3-C]pyridin-4-OL

8-Bromo-3,4-dihydro-1H-pyrano[4,3-C]pyridin-4-OL

Cat. No.: B13985501
M. Wt: 230.06 g/mol
InChI Key: SUJMBLINUSAWKL-UHFFFAOYSA-N
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Description

8-Bromo-3,4-dihydro-1H-pyrano[4,3-C]pyridin-4-OL is a bicyclic heterocyclic compound featuring a pyran ring fused to a pyridine ring. Key structural attributes include:

  • Bromine substitution at position 8, which increases molecular weight and may influence halogen bonding in biological systems.
  • Hydroxyl group at position 4, contributing to hydrogen bonding and solubility.
  • Molecular formula: Hypothetically estimated as C8H8BrNO2 (molecular weight ~230.07) based on analogs like 3,4-Dihydro-2H-pyrano[3,2-b]pyridin-4-ol (C8H9NO2, MW 151.16) .

Properties

Molecular Formula

C8H8BrNO2

Molecular Weight

230.06 g/mol

IUPAC Name

8-bromo-3,4-dihydro-1H-pyrano[4,3-c]pyridin-4-ol

InChI

InChI=1S/C8H8BrNO2/c9-7-2-10-1-5-6(7)3-12-4-8(5)11/h1-2,8,11H,3-4H2

InChI Key

SUJMBLINUSAWKL-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=CN=CC(=C2CO1)Br)O

Origin of Product

United States

Preparation Methods

Synthesis via Brominated Nicotinic Acid Precursors

A documented approach starts with 4,5-dibromo-nicotinic acid as a key intermediate. The process involves:

  • Preparation of 4,5-dibromo-nicotinic acid by bromination of nicotinic acid derivatives.
  • Subsequent cyclization and functional group transformations to build the pyrano[4,3-c]pyridine core.
  • Introduction of the hydroxyl group at the 4-position through controlled hydrolysis or substitution reactions.

This method yields intermediates such as 8-bromo-3,4-dihydro-1H-pyrano[4,3-c]pyridin-4-ylamine , which can be further converted to the target compound.

Carbamate Protection and Deprotection Strategy

Another synthetic route employs carbamate protection of the amine functionality:

  • The amine derivative of the compound is protected as a tert-butyl carbamate.
  • The protected intermediate is dissolved in dichloromethane and treated with trifluoroacetic acid to remove the protecting group.
  • Extraction and purification steps follow, yielding the crude 8-bromo-3,4-dihydro-1H-pyrano[4,3-c]pyridin-4-ylamine, which can be converted to the hydroxyl derivative.

Comparative Data Table of Preparation Methods

Method Key Starting Materials Reaction Conditions Yield Range Notes
Brominated Nicotinic Acid Route 4,5-dibromo-nicotinic acid, DCM, triethylamine Room temperature, stirring, acid-base workup Moderate to good Produces amine intermediate; requires further conversion to hydroxyl derivative
Carbamate Protection/Deprotection 8-bromo-3,4-dihydro-1H-pyrano[4,3-c]pyridin-4-ylamine carbamate DCM, trifluoroacetic acid, room temperature Good Protects amine during synthesis; deprotection yields crude amine for further steps
Multicomponent Reaction (MCR) Meldrum’s acid, β-keto ester, aromatic aldehydes, ammonium acetate Reflux in ethanol or acetic acid, 6+ hours 15-90% (depending on conditions) Conventional and green chemistry variants; adaptable for related heterocycles

Research Findings and Optimization Notes

  • The use of trifluoroacetic acid in deprotection steps is crucial for efficient removal of carbamate groups without degrading the pyrano-pyridine core.
  • Solvent choice significantly impacts yield and purity; dichloromethane is commonly used for intermediate steps, while acetic acid enhances multicomponent reaction efficiency.
  • Temperature control during cyclization and condensation steps is vital to avoid side reactions and maximize product yield.
  • Recent advances in green chemistry approaches, including solvent-free and microwave-assisted synthesis, offer promising routes to improve reaction efficiency and sustainability for related heterocycles, potentially applicable to this compound.
  • The stereochemistry at the 4-position hydroxyl-bearing carbon is important for biological activity, suggesting that enantioselective synthesis or resolution may be necessary for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

8-Bromo-3,4-dihydro-1H-pyrano[4,3-C]pyridin-4-OL can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can yield alcohols or amines.

    Substitution: Halogen substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrano-pyridine ketones, while reduction can produce pyrano-pyridine alcohols.

Scientific Research Applications

8-Bromo-3,4-dihydro-1H-pyrano[4,3-C]pyridin-4-OL has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmacophore in drug design and development.

    Industry: It is used in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 8-Bromo-3,4-dihydro-1H-pyrano[4,3-C]pyridin-4-OL involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structural modifications of the compound.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1: Key Structural and Physical Parameters
Compound Name Molecular Formula Molecular Weight Substituents Key Features Source
8-Bromo-3,4-dihydro-1H-pyrano[4,3-C]pyridin-4-OL C8H8BrNO2 230.07 (est.) Br (C8), OH (C4) Bicyclic, fused pyrano-pyridine N/A
3,4-Dihydro-2H-pyrano[3,2-b]pyridin-4-ol C8H9NO2 151.16 OH (C4) Pyrano-pyridine core; no bromine
6-Bromo-7,7-dimethyl-7H-pyrano[2,3-d]pyrimidin-4-ol C9H9BrN2O2 257.08 Br (C6), OH (C4), 2×CH3 Pyrano-pyrimidine core
Dimeric pyridine alkaloid (Fagraea fragrans) C20H20O4N2 376.39 Dimeric, methyl bridge Natural product, ketone group
TLR7-9 antagonist (pyrazolo-pyridine derivative) Varies >500 (est.) Br, azetidinyl groups Tricyclic, therapeutic focus

Key Observations :

  • Bromine Effects: Bromination increases molecular weight and hydrophobicity (e.g., 257.08 for 6-bromo-pyrano-pyrimidine vs. 151.16 for non-brominated pyrano-pyridine) .
  • Heterocyclic Core: Pyrano-pyridine (target compound) vs. pyrano-pyrimidine () alters hydrogen bonding capacity due to nitrogen count .
  • Natural vs. Synthetic Analogs : The dimeric alkaloid () has a methyl bridge and ketone, contrasting with synthetic hydroxylated derivatives .

Hypothetical Activity of Target Compound :

  • The hydroxyl group may enable interactions with enzymes or receptors, while bromine could improve metabolic stability or binding affinity.

Biological Activity

8-Bromo-3,4-dihydro-1H-pyrano[4,3-C]pyridin-4-OL is a heterocyclic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic applications based on diverse research findings.

The compound's molecular formula is C8H8BrNO2C_8H_8BrNO_2 with a molecular weight of approximately 230.06 g/mol. It features a pyrano-pyridine fused ring system, which contributes to its unique chemical reactivity and biological activity.

PropertyValue
Molecular FormulaC8H8BrNO2
Molecular Weight230.06 g/mol
IUPAC NameThis compound
CAS Number1939174-13-6

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from accessible precursors. A common synthetic route includes the cyclization of suitable pyridine derivatives with brominated precursors under controlled conditions using catalysts and specific solvents to enhance yield and purity .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of compounds related to the pyrano-pyridine structure. For instance, derivatives similar to this compound have shown significant activity against various pathogens. The minimum inhibitory concentration (MIC) values for these compounds range from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis, indicating strong antibacterial effects .

Anticancer Activity

Research indicates that pyrano-pyridine derivatives may possess anticancer properties. In vitro studies have demonstrated that these compounds can inhibit cellular proliferation in human tumor cell lines such as HeLa and HCT116. The mechanism involves the modulation of key cellular pathways that regulate growth and apoptosis .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. It can bind to enzymes or receptors, thereby modulating their activity and leading to various biological effects. The precise pathways involved are still under investigation but may include inhibition of DNA gyrase and dihydrofolate reductase (DHFR), both critical in bacterial growth and cancer cell proliferation .

Case Studies

  • Antimicrobial Evaluation : In a comparative study involving several pyrazole derivatives, compound 7b exhibited the most potent antimicrobial activity with an MIC of 0.22 μg/mL against Staphylococcus aureus. Additionally, it showed significant antibiofilm potential compared to standard antibiotics like Ciprofloxacin .
  • Anticancer Studies : A study on the antiproliferative effects of pyrano-pyridine derivatives demonstrated that certain compounds could effectively inhibit cell growth in various cancer cell lines with IC50 values significantly lower than those of standard chemotherapeutic agents .

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